BenchChemオンラインストアへようこそ!

Emodin(1-)

Cancer Research Hematological Malignancies Apoptosis

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is the definitive research probe for V1A receptor studies, with hV1AR antagonist IC50 of 10.25 µM—a property absent in aloe-emodin or questin. For in vitro leukemia models, emodin delivers low‑micromolar IC50 values (5‑22 µM) that its structural analogues cannot match. Critically, its ~3.2% absolute oral bioavailability necessitates parenteral administration or formulation strategies for any in vivo work. When experimental reproducibility hinges on target specificity and predictable ADME, generic anthraquinone substitution is not an option. Procure emodin as a precisely characterized, non‑fungible variable.

Molecular Formula C15H9O5-
Molecular Weight 269.23 g/mol
Cat. No. B1263359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin(1-)
Molecular FormulaC15H9O5-
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3[O-])O
InChIInChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/p-1
InChIKeyRHMXXJGYXNZAPX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodin (1-): A Multi-Target Anthraquinone for High-Stringency Research Applications


Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone aglycone with established, multi-modal pharmacological activity [1]. Its core scaffold, a 9,10-anthracenedione substituted with hydroxyl groups at positions 1, 3, and 8 and a methyl group at position 6, serves as the basis for its interactions with a diverse range of molecular targets, including protein kinases, GPCRs, and metabolic enzymes [2]. This polypharmacology profile, while making it a valuable research probe, also defines its critical differentiation from structurally similar anthraquinones like aloe-emodin, rhein, chrysophanol, and physcion [3]. Its utility is balanced by a low absolute oral bioavailability of approximately 3.2% due to extensive first-pass glucuronidation, a key parameter for in vivo study design [4]. Understanding the precise, quantifiable differences in potency, selectivity, and ADME/Tox properties relative to its in-class analogs is therefore not merely academic but essential for experimental reproducibility and the procurement of the correct compound for a specific scientific objective.

Why In-Class Anthraquinone Substitution Fails: Quantifying Emodin's Functional Divergence


The common practice of treating the anthraquinone aglycones (aloe-emodin, rhein, chrysophanol, physcion, and emodin) as functionally interchangeable introduces significant and quantifiable risk to experimental outcomes. Despite their structural similarities, subtle differences in the number and position of hydroxyl, carboxyl, and methyl substituents lead to pronounced variations in their pharmacodynamic, pharmacokinetic, and toxicological profiles [1]. For instance, in a direct comparison of GPCR activity, emodin acts as a potent hV1AR antagonist with an IC50 of 10.25 ± 1.97 µM, whereas the close analog aloe-emodin showed no observable effect on this receptor [2]. Furthermore, their reciprocal pharmacokinetic interactions demonstrate that co-administration can drastically alter plasma exposure, with emodin increasing the AUC of aloe-emodin while its own exposure is decreased by the presence of aloe-emodin [3]. These findings underscore that generic substitution is not a valid approach for rigorous scientific inquiry; the compound itself is a specific and non-fungible variable. The evidence presented below establishes the quantitative boundaries of emodin's performance relative to its closest comparators, guiding precise and reproducible compound selection.

Quantitative Differentiation Guide: Emodin vs. In-Class Anthraquinone Analogs


Superior Broad-Spectrum Cytotoxicity in Leukemia Cell Lines Compared to Aloe-Emodin and Rhein

In a direct head-to-head comparison across eight human leukemia cell lines, emodin demonstrated the most potent and consistent anti-proliferative effect among the tested anthraquinones. Its IC50 range of 5-22 µM was significantly lower than that of the commonly used comparators, aloe-emodin and rhein, which were largely ineffective at comparable doses [1]. This translates to a more robust and reliable induction of apoptosis, as quantified by a lower AP50 range (2-27 µM) [2].

Cancer Research Hematological Malignancies Apoptosis

Unique GPCR Antagonist Profile on hV1AR Not Shared by Aloe-Emodin and Questin

Emodin exhibits a functional activity profile at G protein-coupled receptors (GPCRs) that is distinct from its structural analogs. In a direct functional assay comparison, emodin was a potent antagonist at the human vasopressin V1A receptor (hV1AR) with an IC50 of 10.25 ± 1.97 µM [1]. In stark contrast, the closely related anthraquinones questin and aloe-emodin showed no observable antagonist activity at this receptor under identical assay conditions [2].

Neuroscience GPCR Pharmacology Vasopressin Receptor

Defined Metabolic Liability: Poor Oral Bioavailability Due to Extensive Glucuronidation

A comprehensive ADME study in rats established that emodin suffers from very poor absolute oral bioavailability of approximately 3.2% [1]. This is primarily attributed to its rapid and extensive first-pass metabolism, predominantly via glucuronidation by UGT1A1, UGT1A9, and UGT2B7, and oxidation by CYP1A2 and CYP2E1 [2]. This is a critical differentiator from analogs which may have different metabolic fates, and this low bioavailability must be accounted for in any in vivo study design.

Pharmacokinetics Drug Metabolism ADME

Reciprocal Pharmacokinetic Interactions Alter Exposure of Co-Administered Anthraquinones

The pharmacokinetic profile of emodin is not static; it is significantly altered when co-administered with other anthraquinones, a common occurrence in herbal extracts. In a study on rats with cerebral ischemia, emodin was found to increase the plasma exposure (AUC0–t) of aloe-emodin, while the co-administration of aloe-emodin conversely decreased the AUC0–t value of emodin [1]. This reciprocal interaction highlights a critical caveat for in vivo studies using mixtures or natural product extracts.

Pharmacokinetics Drug-Drug Interactions Herbal Medicine

Evidence-Backed Applications: When to Select Emodin Over Analogs


Leukemia Research: A More Potent Cytotoxic Probe than Aloe-Emodin and Rhein

Emodin should be prioritized over the more commonly available aloe-emodin and rhein for in vitro studies investigating cytotoxic or pro-apoptotic mechanisms in myeloid and lymphoid leukemia cell lines. Its IC50 values are consistently in the low micromolar range (5-22 µM), in contrast to the weak or negligible activity of its analogs [1]. This higher potency allows for lower, more physiologically relevant experimental concentrations and provides a stronger signal-to-noise ratio in cell-based assays.

GPCR Pharmacology: A Unique Tool for Probing hV1AR Antagonism

Emodin is the compound of choice for researchers interested in the role of the vasopressin V1A receptor (hV1AR). Its functional antagonist activity (IC50 of 10.25 ± 1.97 µM) is a distinct property not shared by the structural analogs aloe-emodin or questin [2]. This makes emodin a specific tool for this target, whereas other anthraquinones would be ineffective and confound the study's objectives.

In Vivo Pharmacology: Accounting for the 3.2% Bioavailability Constraint

For any in vivo study, particularly those involving oral administration, procurement and experimental design must be built around emodin's extremely low absolute bioavailability of ~3.2% [3]. Researchers should not assume effective systemic exposure from oral gavage of the parent compound without accounting for its extensive first-pass glucuronidation. Alternative routes of administration (e.g., IP, IV) or the use of formulation strategies to enhance bioavailability are mandatory to achieve meaningful plasma concentrations.

Investigation of Polypharmacology and Drug Interactions

Emodin is a valuable tool for investigating polypharmacology and complex drug-drug interactions, particularly those involving multiple anthraquinones. Its ability to reciprocally modulate the pharmacokinetics of co-administered analogs like aloe-emodin [4] makes it a relevant probe for understanding the complexities of multi-component herbal medicines and the potential for unexpected in vivo outcomes. Studies involving herbal extracts or combinations of anthraquinones require careful consideration of these mutual PK interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emodin(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.